molecular formula C8H7F2NO B2773497 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 82419-29-2

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Cat. No. B2773497
CAS RN: 82419-29-2
M. Wt: 171.147
InChI Key: PZPVTXOFDWKYDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has been studied for its potential antiviral activity . It is a novel purine conjugate that contains fragments of ω-amino acids with different lengths of the polymethylene chain as a linker .


Synthesis Analysis

The synthesis of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves a method where novel purine conjugates with this compound are developed . This process includes the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .


Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 19F, and 13C NMR spectral data .

Scientific Research Applications

Antiviral Activity

7,8-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its antiviral properties. Researchers synthesized pyrimidine conjugates containing fragments of this compound and evaluated their antiviral activity. Notably, these conjugates exhibited anti-herpesvirus activity, although less potent than the lead compound (purine conjugate). However, they did not show significant activity against influenza A (H1N1) virus .

Heterocyclic Scaffold

Pyrimidine-based compounds, including 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, serve as essential heterocyclic scaffolds. These scaffolds form the basis for nucleobases (such as uracil, thymine, adenine, and guanine) found in nucleic acids. The compound’s unique structure contributes to its diverse biological and pharmacological activities, including anticancer, antiviral, and antibacterial effects .

Synthetic Chemistry

The synthesis of 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives involves nucleophilic substitution reactions. Researchers have confirmed the structures of these compounds using NMR spectral data and chiral HPLC. Understanding their synthetic pathways contributes to further exploration of their properties .

Enantioselective Synthesis

Enantioselective microbial synthesis of the (S)-enantiomer of 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been achieved. This enantiomer is of interest due to its potential biological activities and applications .

Comparative X-ray Diffraction Studies

Researchers have conducted comparative X-ray diffraction studies on the racemate and (S)-enantiomer of 7,8-difluoro-3-methyl-2,3-dihydro-4H-benzo[b][1,4]oxazine. These studies provide valuable insights into the crystal structures and stereochemistry of the compound .

Purine Conjugates

Novel purine conjugates containing fragments of 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine have been synthesized. These conjugates incorporate ω-amino acids as linkers. Investigating their properties and potential applications expands our understanding of this compound’s versatility .

properties

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPVTXOFDWKYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.